methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an isoquinoline structure, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the isoquinoline structure would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones The study by Kandinska, Kozekov, and Palamareva (2006) explores the detailed reaction process of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This synthesis incorporates a known fragment of pharmacological interest, demonstrating the compound's relevance in drug development and chemical research (Kandinska, Kozekov, & Palamareva, 2006).
Diels−Alder Reaction of 2-Amino-Substituted Furans Padwa, Dimitroff, Waterson, and Wu (1997) reported a facile Diels−Alder cycloaddition involving 5-amino-2-furancarboxylic acid methyl ester, yielding polysubstituted anilines. This study showcases the regioselectivity and versatility of the compound in synthetic chemistry, highlighting its potential in the synthesis of complex organic structures (Padwa et al., 1997).
Pharmaceutical and Medicinal Applications
Anti-inflammatory and Antibacterial Properties A study by Alam et al. (2011) on the synthesis of quinoline attached-furan-2(3H)-ones demonstrated significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. This research suggests the compound's potential in the development of new therapeutic agents with enhanced safety profiles (Alam et al., 2011).
Antimalarial Compounds Kanishchev, Lavoignat, Picot, Médebielle, and Bouillon (2013) reported the synthesis of 4-aminoquinoline γ-lactams starting from a key intermediate γ-lactone derived from the compound of interest. The synthesized γ-lactams showed potent in vitro antimalarial activity, indicating the compound's utility in developing new antimalarial drugs (Kanishchev et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-16-6-3-4-7-17(16)14-25-13-12-19-20(23(25)26)8-5-9-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFVAVNOGYWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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